molecular formula C22H18N4 B6419374 3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 890621-88-2

3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B6419374
CAS No.: 890621-88-2
M. Wt: 338.4 g/mol
InChI Key: ZQWHFVOYATZGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a useful research compound. Its molecular formula is C22H18N4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.153146591 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of the Compound

The compound is a member of a class of polycyclic compounds characterized by their complex structure and potential pharmacological activities. Its unique tricyclic framework suggests it may interact with biological targets in various ways.

Antiviral Properties

Research has indicated that similar compounds within the triazatetracyclo family exhibit antiviral activity , particularly against retroviruses such as HIV. The mechanism often involves inhibition of viral enzymes or interference with viral replication processes. For instance, compounds with structural similarities to the target compound have been shown to inhibit HIV integrase, which is crucial for viral replication and integration into host DNA .

Anticancer Activity

Several studies have explored the anticancer potential of related polycyclic compounds. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For example, certain derivatives have been reported to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that some tricyclic compounds possess neuroprotective properties . They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: HIV Integrase Inhibition

A study conducted on a series of tricyclic compounds demonstrated significant inhibition of HIV integrase activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the benzyl position enhanced antiviral efficacy, suggesting that modifications could lead to more potent derivatives .

Case Study 2: Antitumor Activity

In a preclinical study, a derivative of the target compound was tested against various cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The study concluded that further modification could optimize these effects for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzyl-7-methyl-1,3,10-triazatetracyclo[...]hexaene-8-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The synthesis of polycyclic nitrogen-containing compounds often involves multi-step condensation and cyclization reactions. For example:

  • Acid-induced retro-Asinger reaction : A method described for analogous azatricyclic compounds involves acid catalysis to induce retro-Asinger cleavage followed by re-condensation, achieving yields comparable to literature procedures (e.g., ~60–70%) .
  • Condensation with aromatic aldehydes : As demonstrated in , refluxing intermediates with aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid with sodium acetate yields carbonitrile derivatives (68% yield). Optimization may involve adjusting solvent ratios, catalyst loading, or microwave-assisted heating to reduce reaction time .

Key Parameters for Yield Improvement

ParameterOptimization StrategyReference
Solvent systemUse acetic anhydride/acetic acid (10:20 mL)
CatalystFused sodium acetate (0.5 g per 0.01 mol)
Reaction timeReflux for 2–4 hours, monitored by TLC

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (mean C–C = 0.005 Å) and torsion angles, critical for confirming fused ring systems and substituent orientations. reports an R factor of 0.041, indicating high precision .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent environments. For example, methyl groups appear at δ 2.24–2.37 ppm, while aromatic protons show splitting patterns dependent on ring fusion .
  • IR spectroscopy : CN stretches at ~2,219 cm⁻¹ and carbonyl signals at ~1,719 cm⁻¹ confirm functional groups .

Validation Workflow

Compare experimental SCXRD data with computational models (e.g., DFT-optimized structures).

Cross-reference NMR/IR peaks with analogous compounds (e.g., ’s thiazolo-pyrimidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, crystallographic packing, or dynamic conformational changes. Strategies include:

  • Dynamic NMR studies : Probe temperature-dependent shifts to identify fluxional behavior in solution .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π) from SCXRD data to explain solid-state deviations from gas-phase computational models .
  • Solvent correction in DFT : Incorporate polarizable continuum models (PCM) for solvents like DMSO to improve agreement with experimental NMR .

Q. What reaction mechanisms explain the inertness of this compound under reducing conditions (e.g., LiAlH₄)?

Methodological Answer: The compound’s stability may stem from steric hindrance or electronic effects. notes that structurally similar azatricyclic compounds resist LiAlH₄ reduction due to:

  • Electron-deficient aromatic systems : Delocalization across nitrogen atoms reduces reactivity toward nucleophiles.
  • Steric protection : Bulky substituents (e.g., benzyl groups) shield reactive sites.

Experimental Validation

  • Conduct kinetic studies with varying reductants (e.g., NaBH₄ vs. LiAlH₄).
  • Use isotopic labeling (e.g., D₂O quenching) to track proton transfer pathways .

Q. How can researchers design assays to evaluate the biological activity of this compound, given its structural complexity?

Methodological Answer: Leverage structural motifs from , where related nitrogen heterocycles show antimicrobial activity:

  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or topoisomerases, using the compound’s fused rings as a scaffold for hydrophobic interactions .

Assay Design Table

Assay TypeTargetKey Parameters
AntimicrobialBacterial growthMIC (µg/mL), time-kill kinetics
CytotoxicityCancer cell linesIC₅₀ (MTT assay)
Enzyme inhibitionDHFR activityKi (nM), competitive binding

Q. What strategies mitigate challenges in purifying this compound due to its low solubility?

Methodological Answer:

  • Crystallization optimization : Use mixed solvents (e.g., DMF/water) as in , adjusting polarity gradients .
  • Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier).
  • Derivatization : Introduce temporary solubilizing groups (e.g., Boc-protected amines) for easier purification, followed by deprotection .

Q. How does substituent variation (e.g., benzyl vs. methyl groups) impact the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., CN) increase electrophilicity at adjacent carbons, enhancing nucleophilic attack susceptibility.
  • Steric effects : Bulky substituents (e.g., benzyl) reduce reaction rates in sterically demanding pathways (e.g., cycloadditions) .

Case Study from

SubstituentYield (%)Bioactivity (MIC, µg/mL)
2,4,6-Trimethylbenzyl6825 (S. aureus)
4-Cyanobenzyl6850 (E. coli)

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study binding stability over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Pharmacophore modeling : Identify essential interaction motifs (e.g., hydrogen bond acceptors from CN groups) using Schrödinger Suite .

Note on Data Contradictions
Discrepancies in synthesis yields (e.g., vs. 5) may arise from subtle differences in reaction conditions (e.g., acid strength, solvent purity). Always replicate protocols with controlled variables and report detailed experimental logs.

Properties

IUPAC Name

3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c1-15-17-11-12-25(14-16-7-3-2-4-8-16)22(17)26-20-10-6-5-9-19(20)24-21(26)18(15)13-23/h2-10H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWHFVOYATZGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.